2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-
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Overview
Description
2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- is an organic compound with a complex structure that includes a furanone ring, a butyl group, and a phenylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of a furanone derivative with a butyl group and a phenylamino methyl group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyldihydro-4-methylfuran-2(3H)-one
- 5-Butyldihydro-2(3H)thiophenone
Uniqueness
2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
62636-12-8 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
5-(anilinomethyl)-3-butyloxolan-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-7-12-10-14(18-15(12)17)11-16-13-8-5-4-6-9-13/h4-6,8-9,12,14,16H,2-3,7,10-11H2,1H3 |
InChI Key |
UYNAOFYDYFEKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(OC1=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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